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green pigment, vision - 137464-42-7

green pigment, vision

Catalog Number: EVT-1520345
CAS Number: 137464-42-7
Molecular Formula: C8H6N2O2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The green pigment is classified as a type of photopigment, which includes three main types: blue, green, and red pigments. The green pigment is encoded by genes located on the X chromosome and is homologous to the red pigment gene. This classification is essential as it relates to color vision deficiencies such as red-green color blindness, which arises from mutations or deletions in these genes .

Synthesis Analysis

Methods

The synthesis of visual pigments occurs through a biological process involving gene expression and protein synthesis. The proteins are synthesized from messenger RNA transcribed from the corresponding genes. In laboratory settings, synthetic methods can also be employed to produce similar compounds for research purposes.

Technical Details

In vitro studies have demonstrated that recombinant forms of these pigments can be produced using cultured cells. This allows researchers to analyze their absorption properties and spectral sensitivities under controlled conditions . The synthesis involves creating a heptahelical bundle structure where chromophores such as 11-cis retinal are embedded within opsin proteins.

Molecular Structure Analysis

Structure

The molecular structure of green pigment consists of an opsin protein linked to a chromophore (11-cis retinal). This structure forms a G-protein coupled receptor that undergoes conformational changes upon photon absorption, initiating the phototransduction cascade .

Data

The absorption spectrum of the green pigment peaks around 530 nm, which corresponds to its sensitivity to green light. The specific amino acid sequences within the opsin protein determine the spectral sensitivity and thus color discrimination capabilities .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving visual pigments is the isomerization of 11-cis retinal to all-trans retinal upon photon absorption. This reaction triggers a series of biochemical events leading to visual signal transduction.

Technical Details

This reaction can be described as follows:

11 cis retinal+lightall trans retinal\text{11 cis retinal}+\text{light}\rightarrow \text{all trans retinal}

This transformation alters the conformation of the opsin protein, activating it and leading to a cascade that ultimately results in a nerve impulse sent to the brain .

Mechanism of Action

Process

The mechanism of action for green pigment involves several steps:

  1. Photon Absorption: Light photons are absorbed by the chromophore.
  2. Isomerization: The chromophore undergoes isomerization from 11-cis to all-trans form.
  3. Activation of Opsin: This conformational change activates the opsin protein.
  4. Signal Transduction: Activated opsin interacts with G-proteins, leading to changes in ion channels and ultimately generating an electrical signal transmitted to the brain.

Data

Studies indicate that variations in amino acid sequences within opsins can lead to differences in spectral sensitivity among individuals, contributing to variations in color perception .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Green
  • Molecular Weight: Varies depending on specific opsin but typically around 40 kDa for human visual pigments.
  • Solubility: Generally soluble in organic solvents but requires specific conditions for stability.

Chemical Properties

  • Stability: Sensitive to light and temperature; degradation can occur if not properly stored.
  • Absorption Spectrum: Peak absorbance at approximately 530 nm for green pigments.

Relevant analyses include spectrophotometric measurements that confirm these properties under various conditions .

Applications

Scientific Uses

Green pigments have significant applications in various scientific fields:

  • Vision Research: Understanding color vision and deficiencies.
  • Genetics: Studying gene expression related to color vision.
  • Biochemistry: Exploring phototransduction pathways and their implications for vision-related diseases.
  • Materials Science: Development of synthetic pigments inspired by natural visual pigments for use in imaging technologies and displays .
Molecular Genetics of Green-Sensitive Visual Pigments

Gene Structure and Polymorphisms in Red-Green Color Vision

Tandem Array Organization of Opsin Genes on the X ChromosomeThe green-sensitive visual pigment (OPN1MW, encoded by the OPN1MW gene) and the red-sensitive pigment (OPN1LW, encoded by the OPN1LW gene) reside in a head-to-tail tandem array on the X chromosome (Xq28). This arrangement consists of a single OPN1LW gene followed by one or more OPN1MW genes, with the entire cluster regulated by a shared upstream locus control region (LCR). The LCR ensures mutually exclusive expression of either OPN1LW or the proximal OPN1MW gene in individual cone photoreceptors. This complex organization arises from the high sequence identity (>96%) between these genes, which promotes unequal recombination and gene conversion events [3] [10].

Table 1: Configurations of Opsin Gene Arrays in Human X Chromosome

Array TypeGene OrderColor Vision PhenotypePrevalence
Normal TrichromatL + 1-6 M genesNormal~80% males
Deutan DefectL-M hybrid + M genesDeuteranomaly~5% males
Protan DefectM-L hybrid + M genesProtanomaly/Protanopia~1% males
Blue Cone MonochromacyNo functional L/M genesMonochromacyRare

Variations in Gene Numbers and Ratios Among Color-Normal Populations

Color-normal individuals exhibit significant variation in the number of OPN1MW genes (ranging from 1 to 6) and the ratio of OPN1LW to OPN1MW genes. Molecular analyses reveal that approximately 80% of males possess a single OPN1LW gene followed by multiple OPN1MW genes. The L:M cone ratio in the retina varies substantially (from 1:1 to >9:1) among individuals with normal color vision, indicating that chromatic discrimination is robust to these numerical variations. This variation arises primarily from meiotic recombination events that alter gene copy number without disrupting the spectral separation of the encoded pigments [1] [10].

Mutations and Hybrid Genes in Anomalous Trichromacy

Red-green color vision deficiencies predominantly result from unequal homologous recombination between the OPN1LW and OPN1MW genes, generating hybrid genes with chimeric structures. Two main classes of hybrid genes exist:

  • 5' OPN1LW-3' OPN1MW hybrids: Associated with protan defects (protanomaly or protanopia)
  • 5' OPN1MW-3' OPN1LW hybrids: Associated with deutan defects (deuteranomaly or deuteranopia)

The severity of the defect depends on:

  • The position of the fusion point (introns 1-4)
  • Whether the hybrid gene is expressed
  • The spectral properties of the hybrid pigment
  • Presence of normal OPN1MW genes downstream

For example, hybrid genes with fusion points in intron 2, 3, or 4 often encode pigments with spectral properties intermediate between normal L and M pigments, causing anomalous trichromacy. Complete deletion of OPN1MW genes results in deuteranopia, while deletion of OPN1LW causes protanopia [3] [10].

Evolutionary Origins of Primate Trichromacy

Divergence of Red and Green Opsin Genes from a Common AncestorThe OPN1LW and OPN1MW genes originated from a single ancestral long-wavelength opsin gene through a duplication event approximately 30-40 million years ago in early catarrhine primates. Molecular clock analyses indicate that the nucleotide divergence between these genes is approximately 4%, significantly lower than the 10% divergence observed for other primate genes. This sequence conservation results from ongoing gene conversion events that homogenize the sequences, maintaining critical spectral-tuning residues while allowing neutral sites to diverge. Remarkably, the red and green opsin genes of humans, chimpanzees, gorillas, and orangutans encode pigments with virtually identical spectral sensitivities (λmax differences < 2 nm), indicating strong stabilizing selection on spectral tuning after divergence [5] [7] [10].

Comparative Genomics of Vertebrate Visual Pigments

Primate trichromacy evolved independently in New World (platyrrhine) and Old World (catarrhine) primates:

  • Catarrhines (Old World monkeys/apes): Fixed OPN1LW/OPN1MW tandem duplication with 30nm spectral separation
  • Platyrrhines (New World monkeys): Polymorphic trichromacy with allelic variation of a single X-linked opsin
  • Howler monkeys: Exception among platyrrhines with independent gene duplication

The narrow spectral separation (30nm) between primate M and L pigments contrasts with the broader distribution in many non-mammalian vertebrates. This tuning is evolutionarily optimized for detecting socially relevant signals:

  • Primate trichromacy (especially the 30nm M-L separation) significantly enhances discrimination of facial skin color variation linked to fertility and emotional states in macaques (p < 0.01 compared to dichromats)
  • Teleost fish exhibit extensive RH2 (green-sensitive) opsin diversification via gene duplication, with spectral tuning mediated by key substitutions (E122Q, M207L, A292S). For example, medaka fish (Oryzias) possess up to three spectrally distinct RH2 pigments (RH2-A: 447-469nm; RH2-B: 516-519nm; RH2-C: 486-493nm) [4] [8] [9].

Table 2: Spectral Tuning in Vertebrate Green-Sensitive Opsins

LineageOpsin ClassGene Mechanismλmax RangeKey Tuning Mutations
PrimatesOPN1MW (M)Gene duplication530 nmS180A, Y277F, T285A
PrimatesOPN1LW (L)Gene duplication560 nmS180A, H197Y, Y277F, T285A
Teleost FishRH2Multiple duplications450-530 nmE122Q, M207L, A292S
Ancestral VertebrateRH2Single gene503 nmNone

Spectral tuning in green-sensitive opsins follows a "five-sites rule" in primates, where substitutions at residues 180, 197, 277, 285, and 308 account for >95% of spectral shifts between M and L pigments. For example:

  • S180A shifts λmax by -7 nm
  • H197Y shifts λmax by -28 nm
  • Y277F shifts λmax by -8 nm
  • T285A shifts λmax by -15 nm
  • A308S shifts λmax by -27 nm

In contrast, teleost RH2 opsins achieve spectral diversity through different molecular pathways, demonstrating lineage-specific adaptation of green-light detection [1] [8] [9].

Properties

CAS Number

137464-42-7

Product Name

green pigment, vision

Molecular Formula

C8H6N2O2S

Synonyms

green pigment, vision

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